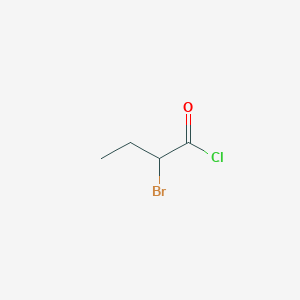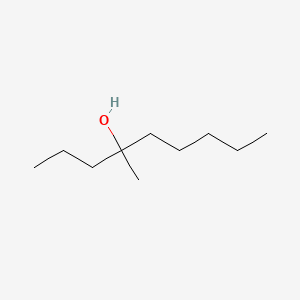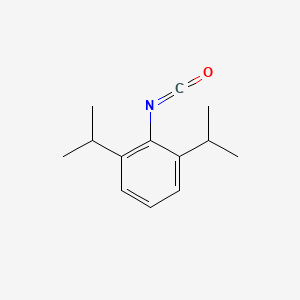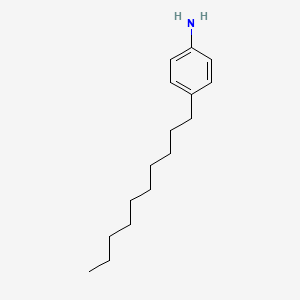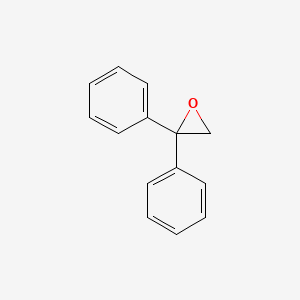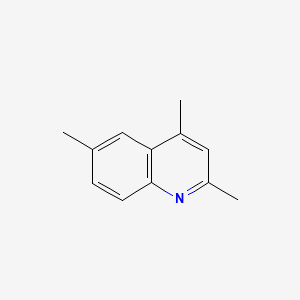
1-丁烷磺酰氯
描述
1-Butanesulfonyl chloride is a useful research compound. Its molecular formula is C4H9ClO2S and its molecular weight is 156.63 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8027. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
1-丁烷磺酰氯在医药研究中用于合成各种化合物。 它充当磺酰化剂,将磺酰基引入分子中,这是生产磺酰胺类药物的关键步骤 。这些药物具有广泛的应用,包括抗生素以及治疗高血压和糖尿病等慢性疾病。
材料科学
在材料科学中,1-丁烷磺酰氯用于改变材料的表面性质。 它可以用于将磺酰基引入聚合物链,这可以改变表面的疏水性或亲水性 。这在创建具有特定相互作用性质的专用涂层和材料方面特别有用。
化学合成
该化合物是化学合成中的一种通用试剂。 它用于制备磺酰胺,这些磺酰胺在制造染料、催化剂和其他工业化学品方面起着至关重要的作用 。 它在合成乙基2-(1-丁烷磺酰胺基)戊-4-炔-1-酸酯中的作用是其在生产用于进一步化学反应的中间体中的应用示例 。
农业
虽然 1-丁烷磺酰氯在农业中的直接应用尚未广泛报道,但其衍生物和相关化合物在合成农用化学品中发挥作用。 这些包括杀虫剂和除草剂,其中磺酰基是一个常见的基团 。
环境应用
1-丁烷磺酰氯参与环境科学,特别是在污染物的分析和去除方面。 它可以用于合成与有害物质发生反应或吸收有害物质的化合物,从而帮助环境清理工作 。
工业用途
在各个行业,1-丁烷磺酰氯用于合成在制造更复杂的化学实体中至关重要的中间体。 这些中间体在生产从塑料到高性能化学品等材料中至关重要 。
安全和危害
1-Butanesulfonyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
1-Butanesulfonyl chloride is a compound with the molecular formula CH3(CH2)3SO2Cl . It primarily targets the respiratory system
Mode of Action
It is known to be used in the preparation of various compounds such as ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Pharmacokinetics
It has a boiling point of 80-81 °C/9 mmHg (lit.) and a density of 1.208 g/mL at 25 °C (lit.) . These properties may influence its bioavailability.
Result of Action
It has been used as an antimicrobial agent that inhibits the production of inflammatory substances . It has also been shown to inhibit acetylcholinesterase activity and the growth of cancer cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butanesulfonyl chloride. For instance, it is sensitive to moisture . Therefore, it should be stored and handled in a dry environment to maintain its stability and efficacy.
生化分析
Biochemical Properties
1-Butanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, including acetylcholinesterase, which it inhibits. This inhibition is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . Additionally, 1-Butanesulfonyl chloride is involved in the cross-linking of proteins, which can alter their function and stability .
Cellular Effects
1-Butanesulfonyl chloride has been shown to influence various cellular processes. It inhibits the growth of cancer cells in vitro by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, 1-Butanesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butanesulfonyl chloride can change over time due to its stability and degradation. This compound is sensitive to moisture and can decompose in the presence of water . Long-term exposure to 1-Butanesulfonyl chloride has been observed to cause sustained inhibition of enzyme activity and prolonged effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Butanesulfonyl chloride vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
1-Butanesulfonyl chloride is involved in metabolic pathways that include the synthesis and degradation of sulfonamides. It interacts with enzymes such as sulfonamide synthase and acetylcholinesterase, affecting their activity and the overall metabolic flux . This compound can also influence the levels of metabolites involved in these pathways .
Transport and Distribution
Within cells and tissues, 1-Butanesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its biochemical activity and function .
Subcellular Localization
1-Butanesulfonyl chloride is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its role in enzyme inhibition and gene expression regulation .
属性
IUPAC Name |
butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIIKBPDQQQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044883 | |
| Record name | Butane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, light yellow, or light orange liquid; [Acros Organics MSDS] | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.5 [mmHg] | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2386-60-9 | |
| Record name | Butanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63US19408H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cyclization reaction observed in hydroxyalkanesulfonyl chlorides?
A1: Hydroxyalkanesulfonyl chlorides, particularly 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride, demonstrate a propensity to cyclize into their corresponding sultones [1, 2]. This intramolecular cyclization is influenced by factors such as solvent polarity and the presence of bases like triethylamine. The rate of cyclization varies depending on the length of the carbon chain. For instance, 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes readily in polar solvents with a half-life of approximately 20 minutes in water [1]. This cyclization tendency highlights the reactivity of these compounds and their potential as intermediates in organic synthesis.
Q2: How does the structure of a hydroxyalkanesulfonyl chloride influence its reactivity?
A2: The position of the hydroxyl group significantly affects the reactivity of hydroxyalkanesulfonyl chlorides. Research suggests that 4-hydroxy-1-butanesulfonyl chloride (1c) cyclizes more readily compared to 3-hydroxy-1-propanesulfonyl chloride (1b) [2]. This difference in reactivity can be attributed to the proximity of the hydroxyl group to the sulfonyl chloride moiety. The closer proximity in 1c facilitates intramolecular interactions and promotes faster cyclization. Understanding this structure-reactivity relationship is crucial for predicting the behavior of similar compounds and designing synthetic strategies.
Q3: Can you elaborate on the different reaction pathways observed for 3-hydroxy-1-propanesulfonyl chloride and 4-hydroxy-1-butanesulfonyl chloride in the presence of triethylamine?
A3: While both 3-hydroxy-1-propanesulfonyl chloride (1b) and 4-hydroxy-1-butanesulfonyl chloride (1c) can undergo cyclization, their reaction pathways in the presence of triethylamine differ [2]. 1b primarily undergoes direct cyclization to form the corresponding sultone (2b), even in the presence of ethanol-d. Conversely, 1c reacts with triethylamine in ethanol-d to yield mainly ethyl 4-hydroxy-1-butanesulfonate, predominantly monodeuterated at the α-position. This suggests the intermediacy of a sulfene (6c) formed by the elimination of HCl from 1c by triethylamine [2]. These contrasting pathways showcase the influence of both the hydroxyl group's position and reaction conditions on the reactivity of hydroxyalkanesulfonyl chlorides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





